molecular formula C6H10N2O4 B1445031 {[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid CAS No. 1251138-13-2

{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid

Cat. No. B1445031
CAS RN: 1251138-13-2
M. Wt: 174.15 g/mol
InChI Key: WMGPCWAYSGUYMQ-UHFFFAOYSA-N
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Description

“{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid” is a chemical compound with the CAS Number: 1251138-13-2 . It has a molecular weight of 174.16 . The IUPAC name for this compound is { [3- (methylamino)-3-oxopropyl]amino} (oxo)acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid” is 1S/C6H10N2O4/c1-7-4 (9)2-3-8-5 (10)6 (11)12/h2-3H2,1H3, (H,7,9) (H,8,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of other complex molecules. Its carboxylic acid group can act as an electrophile, reacting with nucleophiles to form esters, amides, and other derivatives. This reactivity is fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Surface Modifier in Nanotechnology

In the realm of nanotechnology, carboxylic acids like this one serve as surface modifiers. They enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures into various matrices. This is crucial for creating composite materials with improved mechanical, electrical, or thermal properties .

Polymer Chemistry

As a monomer, this acid can be polymerized to form polyurethanes and other polymers. It can also be used as an additive to modify the properties of existing polymers, such as increasing flexibility or improving adhesion .

Coatings and Adhesives

In coatings technology, it contributes to the film properties of hybrid urethane-acrylic latexes. Its inclusion in formulations can affect the thermal properties, mechanical strength, and durability of the final product .

Medicinal Chemistry

The compound’s structure allows for the creation of prodrugs or active pharmaceutical ingredients (APIs) with enhanced solubility or stability. It can be used to modify the pharmacokinetic profile of drugs, potentially leading to more effective treatments .

Agricultural Chemistry

In agriculture, derivatives of this acid can be used to synthesize herbicides, pesticides, or fungicides. Its reactivity enables the creation of compounds that can protect crops from pests and diseases while being safe for the environment .

Catalysis

Carboxylic acids are known to act as catalysts in various chemical reactions. This particular acid could catalyze esterification or transesterification reactions, which are important in producing biodiesel and other biofuels .

Environmental Science

This compound can be involved in the development of environmentally friendly chemicals. Its derivatives may be used in green chemistry applications, such as designing safer chemicals that degrade into non-toxic substances .

Safety And Hazards

The safety information for “{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[[3-(methylamino)-3-oxopropyl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-7-4(9)2-3-8-5(10)6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGPCWAYSGUYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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